({(4E)-2-(4-methoxyphenyl)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-6-yl}oxy)acetonitrile
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Overview
Description
The compound 2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETONITRILE is a complex organic molecule that features a combination of chromene, thiazole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETONITRILE typically involves multi-step organic reactions. The key steps include:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable aldehyde and a phenol derivative under acidic conditions.
Introduction of the Thiazole Group: The thiazole moiety is introduced via a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound.
Methoxyphenyl Substitution: The methoxyphenyl group is incorporated through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the chromene-thiazole intermediate with an acetonitrile derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETONITRILE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETONITRILE: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and potential biological activity.
Materials Science: Utilized in the synthesis of advanced materials with specific optical or electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of other complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETATE
- 2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}PROPIONITRILE
Uniqueness
The uniqueness of 2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETONITRILE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C28H21N3O3S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[(4E)-2-(4-methoxyphenyl)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]chromen-6-yl]oxyacetonitrile |
InChI |
InChI=1S/C28H21N3O3S/c1-18-27(20-6-4-3-5-7-20)31-28(35-18)30-24-17-26(19-8-10-21(32-2)11-9-19)34-25-13-12-22(16-23(24)25)33-15-14-29/h3-13,16-17H,15H2,1-2H3/b30-24+ |
InChI Key |
ZZAJTELRYYMHRA-BGABXYSRSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)/N=C/2\C=C(OC3=C2C=C(C=C3)OCC#N)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(N=C(S1)N=C2C=C(OC3=C2C=C(C=C3)OCC#N)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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